3-(1-pyrrolidinyl)-1-(2,4,5-trimethoxybenzyl)piperidine
Overview
Description
3-(1-pyrrolidinyl)-1-(2,4,5-trimethoxybenzyl)piperidine is a useful research compound. Its molecular formula is C19H30N2O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.22564282 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Leishmaniasis Treatment Potential
Research highlights the potential of Piper species, which contain compounds structurally similar to 3-(1-pyrrolidinyl)-1-(2,4,5-trimethoxybenzyl)piperidine, for the treatment of leishmaniasis. These compounds demonstrate leishmanicidal activity against both the promastigote and amastigote forms of the parasite. The study emphasizes the need for further investigation into the synergism between different Piper species for developing effective, safe, and inexpensive treatments for leishmaniasis (Peixoto et al., 2021).
Drug Discovery and Development
Pyrrolidine, a structural component of this compound, plays a significant role in drug discovery. Its incorporation into novel biologically active compounds has been extensively reviewed, revealing its importance in enhancing target selectivity and pharmacophore space exploration due to its sp^3-hybridization. The review covers various synthetic strategies and the impact of steric factors on biological activity, underscoring the therapeutic potential of pyrrolidine-based compounds (Li Petri et al., 2021).
Anticancer Properties
Piplartine (piperlongumine), a compound structurally related to this compound, has demonstrated significant anticancer properties. It selectively targets cancer cells by inducing oxidative stress and genotoxicity, presenting a promising approach for cancer therapy. Its efficacy in inhibiting tumor growth in mice, coupled with its excellent oral bioavailability and low systemic toxicity, underscores its potential as a therapeutic agent (Bezerra et al., 2013).
Biological and Chemical Sensor Development
The pyrrolidine ring, a key component of this compound, has been utilized in the development of chemosensors. These sensors exhibit high affinity for various ions and neutral species, demonstrating the utility of pyrrolidine derivatives in analytical chemistry. This review discusses the synthetic routes, structural characterization, and potential of pyridine derivatives, including those related to pyrrolidine, in chemosensing applications (Abu-Taweel et al., 2022).
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-12-19(24-3)18(23-2)11-15(17)13-20-8-6-7-16(14-20)21-9-4-5-10-21/h11-12,16H,4-10,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJAVFARLIWSHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)N3CCCC3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.